Home > Products > Building Blocks P15197 > Sapropterin dihydrochloride
Sapropterin dihydrochloride - 69056-38-8

Sapropterin dihydrochloride

Catalog Number: EVT-281806
CAS Number: 69056-38-8
Molecular Formula: C9H17Cl2N5O3
Molecular Weight: 314.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sapropterin dihydrochloride is the dihydrochloride salt of sapropterin. It is used for the diagnosis and treatment of variant forms of phenylketonuria (hyperphenylalaninaemia) associated with tetrahydrobiopterin deficiency. Natural cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthetase. It has a role as a diagnostic agent and a coenzyme. It contains a sapropterin.
See also: Sapropterin (has active moiety).
Future Directions
  • Optimizing treatment protocols: Investigating the long-term efficacy and safety of sapropterin dihydrochloride in different patient populations, including pregnant women and young children, to establish standardized and effective treatment guidelines [, ].
  • Developing novel drug delivery systems: Exploring alternative drug delivery approaches, such as sustained-release formulations, to improve patient compliance and optimize drug efficacy [].
  • Investigating combination therapies: Evaluating the synergistic effects of sapropterin dihydrochloride with other therapeutic interventions, such as dietary supplements or enzyme replacement therapies, to maximize treatment outcomes [].

Tetrahydrobiopterin (BH4)

Compound Description: Tetrahydrobiopterin (BH4) is a naturally occurring cofactor for phenylalanine hydroxylase (PAH) [, , ]. It is essential for the conversion of phenylalanine (Phe) to tyrosine []. BH4 is also a cofactor for other enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin [, ].

Relevance: BH4 is the naturally occurring compound that sapropterin dihydrochloride is a synthetic analog of []. Sapropterin dihydrochloride is used to treat BH4-responsive phenylketonuria, where it acts in the same way as BH4 to increase PAH activity [, ].

6R-Tetrahydrobiopterin (6R-BH4)

Compound Description: 6R-Tetrahydrobiopterin (6R-BH4) is the naturally occurring and biologically active enantiomer of tetrahydrobiopterin []. It acts as a cofactor for phenylalanine hydroxylase (PAH), facilitating the conversion of phenylalanine to tyrosine [].

Relevance: 6R-BH4 is the specific enantiomer of BH4 that sapropterin dihydrochloride is a synthetic form of [, ]. Both compounds are used to manage phenylketonuria (PKU) by addressing BH4 deficiency and enhancing PAH activity.

Quinonoid-BH2

Compound Description: Quinonoid-BH2 is the oxidized form of tetrahydrobiopterin (BH4) []. It is produced during the hydroxylation reaction catalyzed by phenylalanine hydroxylase (PAH) [].

Relevance: Quinonoid-BH2 is part of the catalytic cycle of PAH, the enzyme that sapropterin dihydrochloride indirectly activates []. The recycling of quinonoid-BH2 back to BH4 is essential for maintaining PAH activity.

L-Phenylalanine (L-Phe)

Compound Description: L-Phenylalanine (L-Phe) is an essential amino acid that is normally converted to tyrosine by the enzyme phenylalanine hydroxylase (PAH) []. In phenylketonuria (PKU), PAH deficiency leads to the accumulation of L-Phe, causing toxicity [, ].

Relevance: L-Phenylalanine is the substrate for PAH, the enzyme that sapropterin dihydrochloride aims to activate []. The goal of sapropterin dihydrochloride treatment in PKU is to lower elevated L-Phe levels by enhancing PAH activity.

Tyrosine

Compound Description: Tyrosine is a non-essential amino acid produced from phenylalanine by PAH [, ]. It is a precursor to neurotransmitters like dopamine, melanin, and thyroxine [].

Relevance: Tyrosine is the product of the PAH-catalyzed reaction that sapropterin dihydrochloride enhances [, ]. By increasing PAH activity, sapropterin dihydrochloride promotes tyrosine synthesis and potentially improves downstream neurotransmitter production in PKU.

Large Neutral Amino Acids (LNAAs)

Compound Description: Large neutral amino acids (LNAAs) are a group of amino acids that share a transport system across the blood-brain barrier with phenylalanine []. Examples of LNAAs include tryptophan, tyrosine, and leucine [].

Relevance: LNAAs are proposed as a potential adjuvant treatment for phenylketonuria (PKU), alongside treatments like sapropterin dihydrochloride []. The idea is that LNAAs may compete with phenylalanine for transport into the brain, potentially reducing phenylalanine levels in the brain and mitigating neurotoxicity.

Source and Classification

Sapropterin dihydrochloride, with the chemical formula C9H15N5O32HClC_9H_{15}N_5O_3\cdot 2HCl, has a molecular weight of 314.17 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability for pharmaceutical applications. The compound is registered under various identifiers, including CAS number 69056-38-8 for the dihydrochloride form and 62989-33-7 for the free base form .

Synthesis Analysis

The synthesis of sapropterin dihydrochloride involves several methods, primarily focusing on the catalytic hydrogenation of L-biopterin. Key steps in the synthesis include:

  1. Catalytic Hydrogenation: L-biopterin is subjected to catalytic hydrogenation using platinum oxide as a catalyst in an aqueous potassium phosphate buffer at pH 11.8 under atmospheric pressure for about 18 hours. This process yields sapropterin dihydrochloride after subsequent filtration and recrystallization from hydrochloric acid .
  2. Alternative Methods: Other methods include using various aqueous base solutions like tetraethylammonium hydroxide or triethylamine under high hydrogen pressure (up to 100 kg/cm²) at low temperatures (0°C) and specific pH conditions (around pH 12) for prolonged periods (up to 20 hours) to achieve high yields (approximately 85%) of sapropterin dihydrochloride .
  3. Chiral Center Introduction: The synthesis also incorporates asymmetric synthesis techniques to introduce chiral centers effectively, ensuring that the product is predominantly the active R-isomer .
Molecular Structure Analysis

The molecular structure of sapropterin dihydrochloride features multiple functional groups, including amines and hydroxyls, which are critical for its biological activity:

  • Chiral Centers: The compound contains three chiral centers, contributing to its stereochemistry and pharmacological properties.
  • Conformations: It can exist in two distinct conformations due to its flexible structure .
  • Functional Groups: Key functional groups include a pteridine ring system, which is essential for its role as a cofactor in enzymatic reactions.

The structural formula can be represented as follows:

 6R 2 amino 6 3R 2S dihydroxypropyl 4 oxo 5 6 7 8 tetrahydropteridine\text{ 6R 2 amino 6 3R 2S dihydroxypropyl 4 oxo 5 6 7 8 tetrahydropteridine}
Chemical Reactions Analysis

Sapropterin dihydrochloride primarily participates in biochemical reactions as a cofactor for phenylalanine hydroxylase:

  1. Enzymatic Reaction: In the presence of oxygen and molecular iron, sapropterin dihydrochloride facilitates the conversion of phenylalanine to tyrosine. This reaction is crucial for maintaining normal amino acid levels in individuals with phenylketonuria.
  2. Oxidation and Hydrolysis: The compound is prone to oxidation and hydrolysis; thus, it requires careful handling and storage conditions (e.g., under nitrogen) to maintain stability .
Mechanism of Action

The mechanism of action of sapropterin dihydrochloride involves its role as a cofactor for phenylalanine hydroxylase:

  • Cofactor Function: By providing essential reducing equivalents, sapropterin enhances the enzymatic activity of phenylalanine hydroxylase, allowing for effective conversion of phenylalanine into tyrosine.
  • Clinical Impact: In clinical settings, administration of sapropterin leads to significant reductions in blood phenylalanine concentrations, particularly in patients with certain mutations in the PAH gene that allow responsiveness to BH4 supplementation .
Physical and Chemical Properties Analysis

Sapropterin dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It has limited solubility in water (approximately 2 mg/mL), making it slightly soluble at physiological pH levels .
  • Stability: The compound is sensitive to light and moisture; thus, it should be stored in airtight containers under controlled conditions.
  • pKa Values: The pKa values are reported as follows:
    • pKa=1.2pK_a=1.2 for NH at position 1
    • pKa=5.0pK_a=5.0 for NH at position 5
    • pKa=10.3pK_a=10.3 for the carbonyl at position 4 .
Applications

Sapropterin dihydrochloride has significant clinical applications:

  1. Treatment of Phenylketonuria: It is primarily used as a therapeutic agent in patients with phenylketonuria who have some residual enzyme activity or specific mutations that allow them to respond positively to BH4 supplementation.
  2. Research Applications: Beyond its clinical use, sapropterin serves as a valuable tool in metabolic research related to amino acid metabolism and disorders associated with BH4 deficiency.
  3. Potential Future Uses: Ongoing studies are investigating its potential applications in other metabolic disorders involving neurotransmitter synthesis due to its role in regulating amino acid levels .
Mechanistic Insights into Sapropterin Dihydrochloride’s Biochemical Activity

Role as a Cofactor in Enzymatic Pathways: Interaction with Phenylalanine Hydroxylase (PAH) and Nitric Oxide Synthase

Sapropterin dihydrochloride, the synthetic form of tetrahydrobiopterin (BH₄), serves as an essential redox cofactor for multiple enzymatic systems, with its most clinically significant roles in phenylalanine hydroxylase (PAH) and nitric oxide synthase (NOS) catalysis. The compound's reduced pterin structure enables critical electron transfer reactions during substrate hydroxylation. In PAH-mediated conversion of phenylalanine (Phe) to tyrosine, sapropterin facilitates the incorporation of molecular oxygen into the phenylalanine substrate, subsequently being oxidized to pterin-4a-carbinolamine. This catalytic cycle is completed through NADH-dependent regeneration via pterin-4a-carbinolamine dehydratase and dihydropteridine reductase [7] [1].

The binding kinetics and molecular positioning of sapropterin within PAH's active site have been elucidated through crystallographic studies. The cofactor binds to a highly conserved region of the enzyme, coordinating with an iron atom at the catalytic center and forming hydrogen bonds with key residues (Glu254, Arg270, and Phe254 in human PAH). This precise orientation optimizes electron transfer efficiency during the hydroxylation reaction. Notably, PAH exhibits positive cooperativity in sapropterin binding, where initial cofactor binding increases the enzyme's affinity for subsequent sapropterin molecules in this tetrameric enzyme [1] [6].

Genotype-dependent responsiveness to sapropterin therapy in phenylketonuria (PKU) patients demonstrates the compound's selective biochemical efficacy. The START trial revealed that specific PAH mutations confer differential responsiveness: alleles like Y414C (100% response in 8 patients) and I65T (100% response in 9 patients) show near-universal response, while R408W mutations (72% non-response in 29 patients) typically confer resistance. This variation stems from how mutations affect PAH's structural flexibility and sapropterin binding affinity. Mutations preserving ≥25% residual PAH activity show the strongest therapeutic response, as sapropterin effectively stabilizes and enhances these partially functional enzymes [1].

Table 1: Genotype-Phenotype Correlations in Sapropterin Responsiveness Based on START Trial Data

PAH MutationResponse RatePatients (n)Molecular Consequence
Y414C100%8Preserved active site geometry
I65T100%9Minimal structural distortion
R408W28%29Disrupted hinge site folding
Mutations with ≥25% residual activity>90%36Partially functional catalytic domain

In nitric oxide synthase (NOS) catalysis, sapropterin serves an equally critical but mechanistically distinct role. NOS isoforms (endothelial, neuronal, inducible) convert L-arginine to nitric oxide (NO) and L-citrulline. Proper NOS dimerization creates the BH₄-binding pocket adjacent to the heme center. When adequately loaded with sapropterin, NOS maintains "coupled" activity, efficiently transferring electrons from NADPH through flavin domains to the heme-oxygen complex. However, under sapropterin-deficient conditions, NOS becomes "uncoupled," producing superoxide radicals (O₂⁻) instead of NO. This redox switch phenomenon explains sapropterin's vasoprotective effects in endothelial dysfunction, where it shifts NOS activity toward NO production and reduces oxidative stress [7] [5].

The redox sensitivity of sapropterin presents a significant pharmacological challenge. The compound rapidly oxidizes to dihydrobiopterin (BH₂) at physiological pH, particularly in neutral or alkaline environments. This instability is mitigated pharmacologically through co-administration with reducing agents (e.g., ascorbic acid) in pharmaceutical formulations and through endogenous regeneration systems involving vitamin C and folate-dependent pathways. This redox cycling is particularly crucial for NOS function, where BH₂ acts as an competitive antagonist rather than a functional cofactor [7] [4].

Modulation of Neurotransmitter Synthesis: Implications for Dopaminergic and Serotonergic Pathways

Beyond phenylalanine metabolism, sapropterin dihydrochloride functions as an essential cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the respective rate-limiting enzymes in dopamine and serotonin biosynthesis. The kinetic constraints imposed by sapropterin availability significantly impact monoamine neurotransmitter production. TH catalyzes tyrosine conversion to L-DOPA, requiring stoichiometric amounts of sapropterin for each hydroxylation event. Similarly, TPH mediates tryptophan conversion to 5-hydroxytryptophan (5-HTP). Both enzymes exhibit higher Km values for sapropterin compared to PAH, rendering them more sensitive to cofactor depletion during metabolic stress [7] [5].

In hyperphenylalaninemic states such as PKU, dual inhibitory mechanisms disrupt neurotransmitter synthesis. Elevated phenylalanine concentrations competitively inhibit neutral amino acid transporters at the blood-brain barrier, reducing cerebral uptake of tyrosine and tryptophan. Simultaneously, excess phenylalanine competitively inhibits TH and TPH activity within monoaminergic neurons. This dual pathogenesis creates neurotransmitter deficiencies despite adequate enzyme expression. Sapropterin administration theoretically counteracts the second mechanism by saturating TH and TPH with cofactor, potentially overcoming phenylalanine's competitive inhibition [8] [7].

Experimental evidence from Pahenu2/enu2 PKU mouse models reveals sapropterin's nuanced effects on central neurotransmitter metabolism. Four-day high-dose sapropterin administration (100 mg/kg) significantly elevated brain biopterin levels without altering phenylalanine, tyrosine, or tryptophan concentrations. While absolute dopamine and serotonin levels remained unchanged, their acidic metabolites homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA) increased by 26% and 28% respectively in wild-type mice, and by 38% and 41% in PKU mice. This metabolite pattern suggests sapropterin enhances neurotransmitter turnover and synaptic release rather than increasing steady-state neurotransmitter pools [8].

Table 2: Neurotransmitter Metabolite Changes Following High-Dose Sapropterin in PKU Mice

Biochemical ParameterWild-Type Mice (% Change)PKU Mice (% Change)Proposed Mechanism
Brain Biopterin+315%*+298%*Direct uptake of cofactor
HVA (Dopamine metabolite)+26%*+38%*Enhanced dopamine release and turnover
5-HIAA (Serotonin metabolite)+28%*+41%*Increased serotonin release and metabolism
DopamineNo significant changeNo significant changeLimited precursor availability
SerotoninNo significant changeNo significant changeLimited precursor availability
Statistically significant (p<0.05) vs vehicle controls

The blood-brain barrier (BBB) penetration of orally administered sapropterin presents a significant pharmacological constraint. Only the highest doses (100 mg/kg) significantly increased brain biopterin content in murine studies, indicating poor central bioavailability. This limited penetration explains the preferential peripheral effects observed in clinical practice and suggests that neurotransmitter improvements in human studies may stem indirectly from reduced blood phenylalanine rather than direct central action. Emerging analogs like sepiapterin (CNSA-001) demonstrate superior BBB penetration due to increased lipophilicity and stability, potentially offering advantages for neurotransmitter pathologies [5] [8].

The temporal dynamics of neurotransmitter modulation involve complex regulatory mechanisms. Chronic sapropterin administration upregulates TH protein expression and stabilizes enzyme tetramers in the striatum of wild-type mice. This genomic effect complements the immediate cofactor function and may explain the delayed clinical improvements observed in some neuropsychiatric symptoms. Additionally, sapropterin influences neurotransmitter systems through nitric oxide-mediated mechanisms, as NO modulates dopamine release in the striatum and serotonin reuptake in the raphe nuclei [7] [8].

Molecular Dynamics of Pharmacological Chaperoning: Stabilization of Mutant PAH Proteins

Sapropterin dihydrochloride exhibits remarkable protein-stabilizing properties beyond its cofactor function, acting as a pharmacological chaperone for mutant PAH enzymes. This chaperoning mechanism involves preferential binding to the catalytically active tetrameric conformation of PAH, shifting the equilibrium away from unfolded or aggregated states. The compound's binding energy compensates for the destabilizing effects of missense mutations, particularly those located in the catalytic domain or at subunit interfaces. Biophysical studies demonstrate sapropterin increases mutant PAH's melting temperature (Tm) by up to 8°C, significantly reducing proteasomal degradation in cellular systems [1] [6].

Structural insights from crystallography reveal how sapropterin stabilizes specific pathogenic variants. For responsive mutations like Y414C, sapropterin binding restores the geometry of the iron coordination sphere disrupted by the mutation. The compound's pterin ring system forms π-stacking interactions with Phe254, while its amino group hydrogen-bonds with Glu286, effectively "stitching" together elements of the catalytic pocket. Conversely, the common R408W mutation introduces a bulky tryptophan residue at a strategic hinge site, preventing the conformational change necessary for high-affinity sapropterin binding. This explains the poor response observed clinically despite adequate cellular expression of this variant [1] [6].

Computational approaches have pioneered the rational design of sapropterin analogs with enhanced chaperoning capabilities. Alchemical free energy calculations (AFEC) based on the PAH-sapropterin crystal structure enable precise prediction of binding affinity changes for chemically modified analogs. Researchers synthesized 17 novel derivatives (IVa-IVq) with modifications targeting three strategic regions: (1) the pyridine ring to enhance hydrophobic packing with helix α7; (2) the thioxo group to fill a solvent-exposed cavity; and (3) the thiophene methyl groups to optimize van der Waals interactions. Remarkably, calculated binding free energies (ΔΔGb) showed excellent correlation (R²=0.92) with experimentally determined values, validating the computational model [6].

Table 3: Thermodynamic and Functional Effects of Engineered Sapropterin Analogs on PAH

AnalogStructural ModificationΔΔGb (Calculated)ΔTm (°C)Relative Binding Affinity
IV (Parent)Reference compound0 kcal/mol+4.01.0x
IVaPyridine ring substitution-0.8 kcal/mol+5.23.9x
IVhExtended alkyl chain-1.5 kcal/mol+6.88.2x
IVmBicyclic aromatic system-2.3 kcal/mol+7.515.7x
IVqHeteroatom incorporation+0.6 kcal/mol+3.10.5x

Chaperone-kinetic relationships reveal an unexpected phenomenon: certain analogs (e.g., IVm) accelerate PAH refolding kinetics by stabilizing transient folding intermediates. Using stopped-flow fluorescence spectroscopy, researchers observed a 3.2-fold increase in tetramerization rates for the F39L mutant PAH in the presence of IVm compared to sapropterin. This kinetic chaperoning complements thermodynamic stabilization and may be particularly beneficial for mutations causing folding delays rather than absolute stability defects. The dual chaperone mechanism—thermodynamic and kinetic—explains why some compounds rescue mutants unresponsive to natural sapropterin [6].

The mutation-specificity of pharmacological chaperoning necessitates personalized approaches. Responsiveness correlates strongly with the residual folding capacity of mutant proteins. Misfolding mutations are classified into three categories: (1) those affecting buried residues (often chaperone-responsive); (2) those disrupting catalytic residues (cofactor supplementation-responsive); and (3) those causing large truncations (generally unresponsive). Genotype-guided predictive algorithms incorporating these principles correctly identify sapropterin responders in 89% of cases when considering mutation location, structural impact, and residual activity. This precision medicine approach optimizes therapy while avoiding ineffective treatments [1] [6].

Properties

CAS Number

69056-38-8

Product Name

Sapropterin dihydrochloride

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride

Molecular Formula

C9H17Cl2N5O3

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1

InChI Key

RKSUYBCOVNCALL-NTVURLEBSA-N

SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Sapropterin HCl; BioMarin T 1401; Biopten; SN0588; SUN-0588; Tetrahydro-6-biopterin; Dapropterin; Phenoptin; THB; BPH4; 6R-BH4; Tetrahydrobiopterin, sapropterin; trade name Kuvan.

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.